(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c16-12(4-3-9-2-1-7-18-9)15-13-14-10-5-6-17-8-11(10)19-13/h1-4,7H,5-6,8H2,(H,14,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRGNIKDWAQACY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrano-thiazole Ring: This can be achieved through the cyclization of appropriate thiazole and pyran precursors under acidic or basic conditions.
Introduction of the Acrylamide Group: The acrylamide moiety can be introduced via a condensation reaction between an amine and an acrylate derivative.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Heck reaction, using suitable thiophene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Comparisons
The compound’s pyrano-thiazole-thiophene architecture distinguishes it from structurally related acrylamide derivatives. Key analogs and their differences include:
Key Observations :
- The pyrano-thiazole core (vs. benzothiazole or pyrazole) may enhance metabolic stability due to reduced aromaticity and increased saturation.
- The thiophen-2-yl group (electron-rich heterocycle) likely improves binding to hydrophobic enzyme pockets compared to methoxyphenyl or cyano substituents.
Key Observations :
- The target compound’s synthesis likely involves multi-step heterocyclic fusion (pyrano-thiazole) followed by acrylamide coupling, which may lower yields compared to simpler benzothiazole derivatives.
- Use of triethylamine () or DIBAL-H () suggests divergent strategies for controlling stereochemistry or functional group compatibility.
Challenges and Opportunities
- Unexplored Activities : The thiophene-acrylamide combination warrants evaluation in kinase assays (e.g., CDK7) or antimicrobial models, given its structural similarity to patented derivatives.
Biological Activity
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound characterized by its unique heterocyclic structure, which includes a pyranothiazole moiety and a thiophene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 253.33 g/mol. The structural features of this compound suggest significant electronic properties that may contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Involving the reaction of thiazole derivatives with suitable aldehydes or ketones under acidic or basic conditions.
- Optimization Techniques : Employing high-pressure reactors or continuous flow systems to maximize yield and purity.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound may exhibit notable antimicrobial properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Contains thiazole ring | Antimicrobial |
| Thiophene derivatives | Contains thiophene ring | Various biological activities |
These compounds have shown efficacy against various pathogens, suggesting that this compound could possess similar antimicrobial properties.
Anticancer Activity
In the context of anticancer research, the potential of this compound as an inhibitor of specific cancer pathways has been explored. Similar compounds have been evaluated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
Case Study : A study on related thiazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The most active compounds showed IC50 values indicating effective inhibition of cell proliferation.
The precise mechanism of action for this compound remains to be fully elucidated. However, studies suggest that its interaction with biological macromolecules—such as proteins or nucleic acids—could be pivotal in mediating its biological effects. Techniques such as molecular docking studies are essential for understanding these interactions.
Q & A
Basic: What are the standard synthetic routes for (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide?
The compound is typically synthesized via a multi-step approach involving:
- Cyanoacetamide intermediates : Reacting cyanoacetamide derivatives with thioglycolic acid under reflux conditions to form thiazolidinone intermediates, followed by condensation with thiophene-based acryloyl chlorides (e.g., 3-(thiophen-2-yl)acryloyl chloride) .
- Catalytic conditions : Triethylamine or piperidine in ethanol is often used to promote Knoevenagel condensation or cyclization reactions, as seen in the synthesis of pyrano[2,3-d]thiazole derivatives .
- Purification : Recrystallization from ethanol or methanol yields pure products, confirmed via melting point and spectroscopic data .
Basic: Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy : H and C NMR identify protons and carbons in the pyrano-thiazole and thiophene moieties. For example, H NMR signals at δ 6.75–7.46 ppm correspond to aromatic protons in thiophene and pyrano-thiazole systems .
- IR spectroscopy : Peaks at ~1650–1700 cm confirm carbonyl (C=O) groups in acrylamide and thiazolidinone rings .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS derivatives) .
Basic: How is the compound initially screened for biological activity?
- Anticancer assays : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, comparing IC values to reference drugs like doxorubicin. Non-toxicity to normal cells (e.g., HEK293) is assessed to prioritize lead compounds .
- Antioxidant evaluation : DPPH radical scavenging assays measure free radical inhibition at 250 μM, with ascorbic acid as a positive control .
Advanced: How can synthetic yields be optimized for this compound?
- Reaction variables : Adjust catalyst (e.g., triethylamine vs. piperidine), solvent (ethanol vs. acetic acid), and temperature (reflux vs. room temperature). For example, glacial acetic acid with hydroquinone increases cyclization efficiency in pyrano-thiazole synthesis .
- Design of Experiments (DoE) : Use factorial designs to optimize molar ratios (e.g., acryloyl chloride:thiazole intermediate = 1.1:1) and reaction time .
Advanced: How should researchers address contradictory bioactivity data across studies?
- Methodological cross-check : Compare cell lines (e.g., leukemia vs. solid tumors), assay protocols (MTT vs. SRB), and compound purity (HPLC ≥95%). For instance, pyrano-thiazole derivatives showed variance in activity against MCF-7 vs. A549 cells due to differential membrane permeability .
- Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) to clarify mode of action .
Advanced: What strategies resolve tautomerism/isomerism in structural analysis?
- Tautomer identification : IR and H NMR detect thione (C=S) vs. thiol (S-H) tautomers. For example, thione-thiol equilibrium in 1,3,4-oxadiazole hybrids is resolved via temperature-dependent NMR .
- X-ray crystallography : Resolves E/Z isomerism in acrylamide moieties by confirming spatial arrangement of thiophene and pyrano-thiazole groups .
Advanced: Which advanced pharmacological models evaluate efficacy?
- In vivo anti-inflammatory assays : Carrageenan-induced paw edema in rats, measuring oedema reduction (%) at 100 mg/kg doses, with diclofenac as a reference .
- Molecular docking : Target proteins like COX-2 or EGFR to predict binding affinity of the acrylamide-thiazole scaffold. Use AutoDock Vina with PyMOL visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
